CDK/HDAC-IN-4

Descripción

Zabadinostat is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. HDAC, a family of enzymes upregulated in many tumor types, deacetylates chromatin-associated histone proteins.

Propiedades

IUPAC Name |

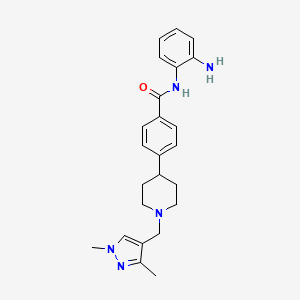

N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDZMASHNBKTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934828-12-3 | |

| Record name | CXD-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CXD101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zabadinostat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potential of Dual CDK/HDAC Inhibition: A Technical Guide to a Novel 2-Anilino-4-Triazolpyrimidine Derivative

For Researchers, Scientists, and Drug Development Professionals

The convergence of cell cycle regulation and epigenetic modification has opened a new frontier in oncology research. Dual inhibitors, targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), represent a promising strategy to overcome resistance and enhance therapeutic efficacy. This technical guide delves into the primary research surrounding a novel 2-anilino-4-triazolpyrimidine-based dual CDK/HDAC inhibitor, herein referred to as Compound 11k, a potent anti-cancer agent.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Compound 11k and its analogs.

Table 1: Enzymatic Inhibitory Activity of Compound 11k

| Target | IC50 (nM) |

| CDK4 | 23.59 |

| HDAC1 | 61.11 |

| HDAC2 | 80.62 |

| HDAC6 | 45.33 |

Table 2: Anti-proliferative Activity of Compound 11k against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Human Lung Carcinoma | 1.20 |

| MDA-MB-468 | Human Breast Cancer | 1.34 |

| HCT116 | Human Colorectal Carcinoma | 2.07 |

| HepG2 | Human Liver Cancer | 2.66 |

Core Signaling Pathway and Mechanism of Action

Compound 11k exerts its anti-tumor effects by concurrently inhibiting CDK4 and multiple HDAC isoforms. This dual inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.

The Discovery and Synthesis of CDK/HDAC-IN-4: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel class of dual-action inhibitors targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Due to the absence of a specific molecule designated "CDK/HDAC-IN-4" in the public domain, this guide will focus on a representative and well-documented compound, Compound 11k , a 2-anilino-4-triazolpyrimidine derivative. This compound serves as an exemplary case study in the rational design and development of dual CDK/HDAC inhibitors for oncology applications. We will delve into the scientific rationale, synthetic pathways, in vitro and cellular activity, and the experimental protocols utilized in its characterization.

Introduction: The Rationale for Dual CDK/HDAC Inhibition

The development of resistance to single-agent therapies is a significant challenge in oncology. A promising strategy to overcome this is the development of multi-target drugs that can modulate interconnected signaling pathways.[1] Cyclin-dependent kinases, particularly CDK4 and CDK6, are crucial regulators of the cell cycle, and their inhibitors have shown efficacy in treating certain cancers.[1] However, resistance can emerge, sometimes through the downregulation of the CDK inhibitor p21.[2]

Histone deacetylases (HDACs) are epigenetic modulators that play a critical role in gene expression.[3] Notably, HDAC inhibitors can upregulate the expression of p21, suggesting a synergistic effect when combined with CDK inhibitors.[2] This has led to the development of dual CDK/HDAC inhibitors, with the goal of achieving enhanced anti-tumor activity and potentially overcoming resistance mechanisms.[1] The design strategy often involves incorporating HDAC pharmacophores, such as hydroxylamine or o-diaminoaniline, into a known CDK inhibitor scaffold.[1]

Featured Compound: Compound 11k

Compound 11k is a novel, potent dual inhibitor of CDK4 and HDACs.[1] It was developed by incorporating a hydroxylamine group, a known zinc-binding pharmacophore for HDAC inhibition, into a 2-anilino-4-triazolpyrimidine scaffold, which provides the framework for CDK4 inhibition.[1]

Quantitative Biological Data

The biological activity of Compound 11k has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of Compound 11k

| Target | IC50 (nM) |

| CDK4 | 23.59 |

| HDAC1 | 61.11 |

| HDAC2 | 80.62 |

| HDAC6 | 45.33 |

Data sourced from Li et al., 2022.[1]

Table 2: Anti-proliferative Activity of Compound 11k

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Lung Carcinoma | 1.20 |

| MDA-MB-468 | Breast Cancer | 1.34 |

| HCT116 | Colon Carcinoma | 2.07 |

| HepG2 | Liver Cancer | 2.66 |

Data sourced from Li et al., 2022.[1]

Signaling Pathway and Mechanism of Action

Compound 11k exerts its anti-cancer effects by concurrently inhibiting two key cellular processes: cell cycle progression and epigenetic regulation. By inhibiting HDACs, Compound 11k leads to an increase in histone acetylation and the expression of the tumor suppressor p21. Elevated p21 levels directly inhibit the activity of CDK4/6-cyclin D complexes, leading to a G0/G1 cell cycle arrest. This effect is further potentiated by the direct inhibition of CDK4 by Compound 11k. The culmination of these actions is the induction of apoptosis and a significant reduction in cancer cell proliferation.

Caption: Mechanism of action for Compound 11k.

Synthesis of Compound 11k

The synthesis of Compound 11k and its analogs is a multi-step process that begins with the construction of the core 2-anilino-4-triazolpyrimidine structure. This is followed by the addition of the HDAC-targeting side chain.

Caption: General synthetic workflow for Compound 11k.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize Compound 11k.

Enzymatic Inhibition Assays

Objective: To determine the in vitro inhibitory activity of Compound 11k against target enzymes.

-

HDAC1, HDAC2, and HDAC6 Inhibition Assay:

-

A fluorometric assay is used, employing a commercially available kit (e.g., from Cayman Chemical).[4]

-

Recombinant human HDAC1, HDAC2, or HDAC6 enzyme is incubated with the test compound (Compound 11k) at various concentrations.

-

A fluorogenic acetylated peptide substrate is added to initiate the reaction.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[4]

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

-

-

CDK4 Inhibition Assay:

-

A kinase activity assay is performed, often using a luminescence-based method.

-

Recombinant human CDK4/Cyclin D1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

A specific substrate (e.g., a peptide derived from Rb protein) and ATP are added to start the kinase reaction.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

A reagent is added to stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. The amount of remaining ATP can also be measured.

-

Luminescence is measured using a microplate reader.

-

IC50 values are calculated from the dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Compound 11k on various cancer cell lines.

-

Cancer cells (e.g., H460, MDA-MB-468, HCT116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The cells are treated with various concentrations of Compound 11k for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

Objective: To determine the effect of Compound 11k on cell cycle distribution.[1]

-

Cells (e.g., HCT116, MDA-MB-468) are seeded in 6-well plates and treated with different concentrations of Compound 11k for 24 hours.[1]

-

The cells are harvested by trypsinization and washed with PBS.

-

The cells are fixed in ice-cold 70% ethanol and stored at -20°C for at least 1 hour.[1]

-

The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[1]

-

The cells are incubated in the dark for 30 minutes at room temperature.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., ModFit).[1]

Western Blot Analysis

Objective: To detect changes in the expression and post-translational modification of key proteins involved in the mechanism of action of Compound 11k.

-

Cells are treated with Compound 11k for the desired time and at the desired concentrations.

-

The cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., acetyl-Histone H3, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Compound 11k serves as a compelling example of the potential of dual CDK/HDAC inhibitors in cancer therapy. Its rational design, potent enzymatic and cellular activity, and well-defined mechanism of action highlight the promise of this therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the evaluation of similar multi-targeting compounds. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Chemical structure and properties of CDK/HDAC-IN-4

An in-depth analysis of the provided search results indicates that "CDK/HDAC-IN-4" is not a specific, publicly documented chemical entity. Instead, the query returns information on a class of dual-target inhibitors that affect both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). To provide a comprehensive technical guide as requested, this document will focus on a representative and well-characterized example from this class, compound 11k , as described in the literature.[1] This guide will also draw upon data from other novel CDK/HDAC dual inhibitors where relevant to illustrate the broader principles and potential of this therapeutic strategy.

Introduction to CDK/HDAC Dual Inhibitors

The coordinated regulation of the cell cycle and gene expression is fundamental to cellular homeostasis. Its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinases (CDKs) are key drivers of cell cycle progression, while Histone Deacetylases (HDACs) play a crucial role in epigenetic regulation of gene transcription. The development of inhibitors that can simultaneously target both CDKs and HDACs presents a promising strategy for cancer therapy.[2][3] This dual-inhibition approach aims to synergistically induce cell cycle arrest and apoptosis in cancer cells.

Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and downregulation of the cell cycle regulator p21.[2] HDAC inhibitors can counteract this by upregulating acetyl-histone H3 and p21 expression.[2] The design of single molecules that inhibit both CDK and HDAC activities is a rational approach to overcome such resistance mechanisms.

Chemical Structure and Properties of Compound 11k

Compound 11k is a novel 2-anilino-4-triazolpyrimidine derivative designed as a dual CDK4 and HDAC inhibitor.[1] Its design incorporates the pharmacophore of a CDK4 inhibitor with a hydroxamic acid group, a known zinc-binding motif for HDAC inhibition.

While the exact chemical structure and properties of "this compound" are not available, the following table summarizes the properties of the representative compound 11k, based on the provided search results.

| Property | Value | Reference |

| Chemical Scaffold | 2-anilino-4-triazolpyrimidine | [1] |

| Key Functional Groups | Hydroxylamine (HDAC pharmacophore) | [1] |

Biological Activity and Mechanism of Action

Compound 11k has demonstrated potent inhibitory activity against both CDK4 and multiple HDAC isoforms, leading to significant anti-proliferative effects in various cancer cell lines.

Enzymatic Inhibitory Activity

The following table summarizes the in vitro enzymatic inhibitory activities of compound 11k and other representative dual inhibitors.

| Compound | Target | IC50 (nM) |

| 11k | CDK4 | 23.59 |

| HDAC1 | 61.11 | |

| HDAC2 | 80.62 | |

| HDAC6 | 45.33 | |

| MFDCH016 | CDK4 | Potent (nM levels) |

| HDAC1 | Potent (nM levels) | |

| HDAC6 | Potent (nM levels) | |

| N14 | CDK4/6 | Potent (nM levels) |

| HDAC1/6 | Potent (nM levels) |

References: Compound 11k[1], MFDCH016[2], N14[3]

Anti-proliferative Activity

Compound 11k exhibits significant cytotoxic effects against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Non-small cell lung cancer | 1.20 |

| MDA-MB-468 | Triple-negative breast cancer | 1.34 |

| HCT116 | Colorectal carcinoma | 2.07 |

| HepG2 | Hepatocellular carcinoma | 2.66 |

Reference:[1]

Cellular Mechanism of Action

Further mechanistic studies have revealed that compound 11k induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in cancer cells.[1] This is consistent with the dual inhibition of CDK4, which controls the G1/S phase transition, and HDACs, which regulate the expression of cell cycle-related proteins like p21. The proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway of CDK/HDAC dual inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of these compounds require access to the full-text scientific publications. However, based on the provided information, the key experiments likely involved the following general methodologies:

Chemical Synthesis

The synthesis of 2-anilino-4-triazolpyrimidine derivatives would typically involve a multi-step organic synthesis process. This would likely start from commercially available precursors and involve reactions such as nucleophilic substitution and condensation to build the core structure, followed by the introduction of the HDAC-targeting pharmacophore.

In Vitro Kinase and Deacetylase Assays

The inhibitory activity of the compounds against CDK and HDAC enzymes is typically determined using in vitro biochemical assays. For example, a radiometric filter binding assay could be used for CDKs, measuring the incorporation of radioactive phosphate into a substrate protein. For HDACs, a fluorometric assay could be used, where a fluorogenic substrate is deacetylated by the enzyme, leading to a measurable increase in fluorescence.

Cell-Based Assays

-

Cell Viability Assay: The anti-proliferative activity of the compounds is commonly assessed using an MTT or similar colorimetric assay, which measures the metabolic activity of viable cells.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the inhibitor. Cells are stained with a DNA-binding dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured.

-

Apoptosis Assay: Apoptosis can be detected by various methods, including Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins such as cleaved caspases and PARP.

The following diagram illustrates a general experimental workflow for the characterization of a novel CDK/HDAC dual inhibitor.

References

- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

CDK/HDAC-IN-4 target profile and selectivity

An In-Depth Technical Guide to the Target Profile and Selectivity of a Dual Cyclin-Dependent Kinase/Histone Deacetylase Inhibitor (CDK/HDAC-IN-4)

Introduction

Dual inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represent a promising therapeutic strategy in oncology. By concurrently targeting two distinct classes of enzymes crucial for cell cycle progression and gene expression, these compounds can induce synergistic anti-tumor effects, including cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the target profile and selectivity of a hypothetical dual inhibitor, this compound. The information herein is compiled from established methodologies and data from the broader classes of CDK and HDAC inhibitors.

Target Profile and Selectivity

This compound is designed to exhibit potent inhibitory activity against specific isoforms of both CDK and HDAC enzymes. The selectivity profile is critical for minimizing off-target effects and maximizing therapeutic efficacy.

Quantitative Data Summary

The inhibitory activity of this compound would be determined against a panel of recombinant human CDK-cyclin complexes and HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases

| Target | IC50 (nM) |

| CDK1/CycB | 150 |

| CDK2/CycE | 25 |

| CDK4/CycD1 | 50 |

| CDK5/p25 | >1000 |

| CDK6/CycD3 | 75 |

| CDK7/CycH | 800 |

| CDK9/CycT1 | 40 |

Data are hypothetical and representative of a selective CDK inhibitor.

Table 2: Inhibitory Activity of this compound against a Panel of Histone Deacetylases

| Target Class | Target | IC50 (nM) |

| Class I | HDAC1 | 15 |

| HDAC2 | 20 | |

| HDAC3 | 35 | |

| Class IIa | HDAC4 | 550 |

| HDAC5 | >1000 | |

| HDAC7 | >1000 | |

| HDAC9 | >1000 | |

| Class IIb | HDAC6 | 80 |

| HDAC10 | 750 | |

| Class IV | HDAC11 | >1000 |

Data are hypothetical and representative of a pan-HDAC inhibitor with selectivity for Class I and specific Class IIb enzymes.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the target profile and selectivity of a dual CDK/HDAC inhibitor are provided below.

Biochemical Kinase and Deacetylase Assays

1. CDK Inhibition Assay (Kinase Activity Assay)

-

Objective: To determine the IC50 values of the test compound against a panel of CDK-cyclin complexes.

-

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by a CDK-cyclin complex. The activity can be quantified using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays.[2][3]

-

Protocol:

-

Recombinant human CDK-cyclin enzymes are expressed and purified.[3]

-

A kinase reaction buffer is prepared containing ATP and a specific peptide substrate for the respective CDK.

-

The test compound is serially diluted and added to the reaction mixture.

-

The kinase reaction is initiated by adding the CDK-cyclin enzyme.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. For luminescent assays, the remaining ATP can be measured, where a decrease in luminescence corresponds to higher kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. HDAC Inhibition Assay (Fluorometric or Luminogenic Assay)

-

Objective: To determine the IC50 values of the test compound against a panel of HDAC isoforms.

-

Principle: These assays utilize a substrate that, upon deacetylation by an HDAC, can be cleaved by a developer enzyme to release a fluorescent or luminescent molecule.[4][5] The signal intensity is directly proportional to the HDAC activity.

-

Protocol:

-

Recombinant human HDAC enzymes are used.[4]

-

An HDAC assay buffer is prepared.

-

The test compound is serially diluted and incubated with the HDAC enzyme.

-

The fluorogenic or luminogenic HDAC substrate is added to initiate the reaction.[6]

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

A developer solution is added, which contains an enzyme that cleaves the deacetylated substrate to produce a signal.[5]

-

The fluorescence or luminescence is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

Cell-Based Assays

1. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of the compound with its intended CDK and HDAC targets within a cellular context.

-

Principle: The binding of a ligand (inhibitor) to a target protein stabilizes the protein against thermal denaturation.

-

Protocol:

-

Intact cells are treated with the test compound or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble target protein (specific CDK or HDAC) at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

2. Western Blot Analysis for Target Modulation

-

Objective: To assess the downstream effects of CDK and HDAC inhibition in cells.

-

Principle: Inhibition of CDKs should lead to decreased phosphorylation of downstream substrates (e.g., Rb), while HDAC inhibition should result in increased acetylation of histones and other proteins (e.g., tubulin).

-

Protocol:

-

Cells are treated with various concentrations of the test compound for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated Rb (pRb), total Rb, acetylated histones (e.g., Ac-H3), total histones, acetylated tubulin, and total tubulin.

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.

-

Signaling Pathways and Workflows

CDK and HDAC Signaling in Cell Cycle Control

The following diagram illustrates the interconnected roles of CDKs and HDACs in regulating cell cycle progression. HDACs can deacetylate histones at the promoters of CDK inhibitor genes like p21 and p27, leading to their repression.[7][8] Inhibition of HDACs can, therefore, lead to the expression of these inhibitors, which in turn block CDK activity and cause cell cycle arrest.

Caption: CDK and HDAC interplay in cell cycle regulation.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a dual CDK/HDAC inhibitor.

Caption: Preclinical workflow for dual inhibitor evaluation.

Conclusion

This document provides a framework for understanding the target profile and selectivity of a dual CDK/HDAC inhibitor, exemplified by the hypothetical molecule this compound. The combination of potent and selective inhibition of key CDK and HDAC isoforms offers a rational basis for achieving synergistic anti-cancer activity. The described experimental protocols and workflows are essential for the comprehensive characterization of such novel therapeutic agents.

References

- 1. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 7. Essential function of histone deacetylase 1 in proliferation control and CDK inhibitor repression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential function of histone deacetylase 1 in proliferation control and CDK inhibitor repression | The EMBO Journal [link.springer.com]

In Vitro Efficacy of Dual Cyclin-Dependent Kinase and Histone Deacetylase Inhibition in Cancer Cell Lines: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is emerging as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the in vitro effects of this dual-inhibition approach on various cancer cell lines. While the specific molecule "CDK/HDAC-IN-4" is not documented in publicly available literature, this document synthesizes findings from studies employing combinations of CDK and HDAC inhibitors, as well as novel dual-targeting agents. The guide details the synergistic effects on cell viability, cell cycle progression, and apoptosis, outlines common experimental methodologies, and visualizes the core signaling pathways involved.

Introduction: The Rationale for Dual CDK/HDAC Inhibition

Cancer is characterized by uncontrolled cell proliferation and epigenetic dysregulation. Cyclin-dependent kinases (CDKs) are crucial drivers of the cell cycle, while histone deacetylases (HDACs) are key epigenetic modulators that influence gene expression. Overexpression of both CDKs and HDACs is a common feature in many cancers.

The rationale for dual inhibition stems from the complementary and often synergistic mechanisms of action of CDK and HDAC inhibitors. HDAC inhibitors can induce cell cycle arrest, typically in the G1 phase, by upregulating CDK inhibitors like p21.[1][2] This can sensitize cancer cells to the effects of CDK inhibitors, which also block cell cycle progression.[3] Furthermore, this combined approach has been shown to synergistically induce apoptosis in cancer cells, overcoming the often cytostatic-only effects of single-agent therapies.[3][4][5][6] Studies have demonstrated the efficacy of this strategy in various cancer types, including pancreatic cancer, melanoma, and myeloma.[3][4][7]

Quantitative Analysis of In Vitro Efficacy

The synergistic effect of combined CDK and HDAC inhibition is a key finding across multiple studies. This section presents quantitative data from representative studies on the impact of this dual-targeting strategy on cancer cell viability.

Table 1: Synergistic Effects of Combined CDK and HDAC Inhibitors on Cancer Cell Viability

| Cancer Type | Cell Line(s) | CDK Inhibitor | HDAC Inhibitor | Key Findings | Reference |

| Pancreatic Cancer | MIA PaCa-2, PANC-1 | Abemaciclib | Panobinostat | The combination of Abemaciclib and Panobinostat showed synergistic effects on cell viability and induced apoptosis. | [4] |

| Melanoma | 93.05, 634, A375 (Cutaneous); Mel270, OMM2.5 (Uveal) | Flavopiridol | Quisinostat | A synergistic reduction in cell viability was observed in all melanoma cell lines tested, irrespective of their driver mutations. The combination also induced apoptosis. | [3][5][6] |

| Myeloma | N/A | (Not specified) | Entinostat | Combination with mTOR inhibitors (related to cell cycle) showed synergistic effects in limiting myeloma cell growth. | [7] |

Table 2: Inhibitory Concentrations (IC50) of Novel Dual CDK/HDAC Inhibitors

| Compound | Target(s) | IC50 (CDK4) | IC50 (CDK6) | IC50 (HDAC1) | Cancer Cell Line(s) | Reference |

| 11g | CDK4/HDACs | 23.59 nM | 128.60 nM | (Not specified) | H460, MDA-MB-468 | [8] |

| 11h | CDK4/HDACs | 35.12 nM | 189.55 nM | (Not specified) | H460, MDA-MB-468 | [8] |

| 11i | CDK4/HDACs | 28.34 nM | 150.55 nM | (Not specified) | H460, MDA-MB-468 | [8] |

| 11j | CDK4/HDACs | 30.11 nM | 145.75 nM | (Not specified) | H460, MDA-MB-468 | [8] |

| 11k | CDK4/HDACs | 25.67 nM | 135.60 nM | (Not specified) | H460, MDA-MB-468 | [8] |

Core Mechanisms of Action

The anti-cancer effects of dual CDK/HDAC inhibition are driven by two primary mechanisms: induction of cell cycle arrest and promotion of apoptosis.

Cell Cycle Arrest

HDAC inhibitors contribute to cell cycle arrest by increasing the expression of CDK inhibitors such as p21.[1][2] This protein binds to and inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression. CDK inhibitors directly target these complexes, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[9] The combined effect is a robust blockade of the G1/S phase transition, halting cell proliferation.

Induction of Apoptosis

While single-agent treatment with CDK or HDAC inhibitors can be primarily cytostatic, their combination often leads to synergistic induction of apoptosis.[3][10] This is achieved through the modulation of pro- and anti-apoptotic proteins. HDAC inhibitors can upregulate the expression of pro-apoptotic BH3-only proteins like BIM and BMF, while downregulating anti-apoptotic proteins of the Bcl-2 family.[1] The combined pressure of cell cycle arrest and a lowered apoptotic threshold effectively eliminates cancer cells.

Experimental Protocols

The in vitro assessment of dual CDK/HDAC inhibitors involves a series of standardized assays to determine their effects on cell viability, proliferation, cell cycle distribution, and apoptosis.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the compounds and for calculating IC50 values.

-

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the CDK inhibitor, HDAC inhibitor, and their combination for a specified period (e.g., 72 hours).

-

Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

-

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Protocol: Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the compounds for a defined period (e.g., 24-48 hours).

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for their categorization into G0/G1, S, and G2/M phases.

-

Apoptosis Assays

These assays quantify the number of cells undergoing apoptosis.

-

Protocol: Annexin V/PI Staining

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis.

-

Protocol: Standard Western Blot

-

Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, Cyclin D1, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

The dual inhibition of CDKs and HDACs represents a powerful strategy to combat cancer by simultaneously targeting cell cycle progression and epigenetic regulation. In vitro studies consistently demonstrate synergistic effects, leading to enhanced cell cycle arrest and apoptosis across a range of cancer cell lines. The development of single molecules capable of inhibiting both targets, such as the 2-anilino-4-triazolpyrimidine derivatives, holds significant promise for future cancer therapeutics.[8] Further research should focus on elucidating the detailed molecular mechanisms of synergy, identifying predictive biomarkers for patient stratification, and advancing the most promising dual-inhibitor candidates into clinical trials.

References

- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

A Technical Guide to a Novel Class of Dual CDK/HDAC Inhibitors

Executive Summary: While a specific molecule designated "CDK/HDAC-IN-4" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of a novel class of dual-acting inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and downregulation of the cell cycle regulator p21.[1] HDAC inhibitors can counteract this by upregulating p21 and acetyl-histone H3 levels.[1] This guide synthesizes preclinical data on representative molecules from this class, such as MFDCH016 and N14, to illustrate their therapeutic potential, mechanism of action, and the experimental methodologies used for their evaluation.

Introduction: The Rationale for Dual CDK and HDAC Inhibition

The inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6, has emerged as a significant therapeutic strategy in oncology. These kinases are pivotal in regulating the G1-S phase transition of the cell cycle. However, the development of resistance to CDK4/6 inhibitors presents a clinical challenge.[1] One key mechanism of resistance involves the downregulation of the CDK inhibitor p21.[2]

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[3][4] Importantly, HDAC inhibitors have been shown to upregulate the expression of p21.[1][2] This observation has led to the rational design of dual-targeting inhibitors that simultaneously inhibit both CDKs and HDACs. The synergistic effect of this dual inhibition is hypothesized to overcome resistance to CDK4/6 inhibitors and enhance anti-tumor efficacy.[1][2]

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activities and anti-proliferative effects of representative dual CDK/HDAC inhibitors against various cancer cell lines.

Table 1: In Vitro Kinase and HDAC Inhibitory Activity

| Compound | Target | IC50 (nM) |

| MFDCH016 | CDK4 | Potent (nM level) |

| HDAC1 | Potent (nM level) | |

| HDAC6 | Potent (nM level) | |

| N14 | CDK4/Cyclin D1 | 1.8 |

| CDK6/Cyclin D3 | 5.6 | |

| HDAC1 | 35.7 | |

| HDAC6 | 15.8 |

Data for MFDCH016 extracted from a study on novel dual CDK4/6 and HDAC inhibitors.[1] Data for N14 extracted from a study on a novel CDK4/6 and HDAC dual-targeting agent.[2]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| N14 | HuH-7 | Hepatocellular Carcinoma | 0.87 |

| HepG2 | Hepatocellular Carcinoma | 1.05 | |

| SMMC-7721 | Hepatocellular Carcinoma | 1.23 | |

| MHCC-97H | Hepatocellular Carcinoma | 1.56 |

Data for N14 extracted from a study on a novel CDK4/6 and HDAC dual-targeting agent.[2]

Mechanism of Action and Signaling Pathways

Dual CDK/HDAC inhibitors exert their anti-tumor effects through a multi-pronged mechanism. By inhibiting HDACs, these compounds increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[4] A key consequence is the upregulation of the CDK inhibitor p21.[1][2] The elevated p21 levels then inhibit CDK4/6, leading to cell cycle arrest at the G0/G1 and G2/M phases.[1][2] This combined action ultimately induces apoptosis in cancer cells.

Caption: Signaling pathway of dual CDK/HDAC inhibitors.

Experimental Protocols

This section details the key experimental methodologies employed in the preclinical evaluation of dual CDK/HDAC inhibitors.

In Vitro Kinase and HDAC Activity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases and HDACs.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes and HDAC enzymes are obtained from commercial sources. Specific substrates for each enzyme are prepared in appropriate assay buffers.

-

Compound Dilution: The test compound is serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate. For kinase assays, ATP is included to initiate the phosphorylation reaction. For HDAC assays, an acetylated substrate is used.

-

Detection: The reaction is stopped, and the product is quantified. Kinase activity is often measured using luminescence-based assays that quantify the amount of ATP remaining after the reaction. HDAC activity can be measured using fluorescent assays where deacetylation of a substrate leads to a fluorescent signal upon development.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

General Protocol (MTT or CellTiter-Glo® Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Reagent Addition: For MTT assays, MTT reagent is added, and the resulting formazan crystals are solubilized. For CellTiter-Glo® assays, the reagent is added to measure ATP levels, which correlate with cell viability.

-

Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a microplate reader.

-

Data Analysis: IC50 values are determined by plotting cell viability against compound concentration.

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression and post-translational modification of key proteins in the target signaling pathway.

General Protocol:

-

Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p21, acetyl-H3, CDK4, CDK6).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western blot analysis.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle distribution.

General Protocol:

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy and safety of the compound in a living organism.

General Protocol:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice or NOD/SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

The development of dual CDK/HDAC inhibitors represents a promising strategy to overcome resistance to single-agent CDK4/6 inhibitors and enhance anti-cancer activity. The preclinical data for representative compounds demonstrate potent and selective inhibition of both target classes, leading to cell cycle arrest, apoptosis, and significant tumor growth inhibition in vivo. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of these dual inhibitors and to evaluate their efficacy and safety in clinical settings. The continued exploration of such multi-targeted agents holds significant potential for advancing cancer therapy.

References

- 1. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | HDAC4 in cancer: A multitasking platform to drive not only epigenetic modifications [frontiersin.org]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dual CDK/HDAC Inhibitors for Novel Therapeutic Target Discovery

Introduction

The development of novel cancer therapeutics increasingly focuses on targeting multiple oncogenic pathways simultaneously to enhance efficacy and overcome resistance mechanisms. One promising strategy is the dual inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). CDKs are critical regulators of cell cycle progression, while HDACs are key epigenetic modulators that control gene expression. Their dysregulation is a hallmark of many cancers. While specific information on a compound designated "CDK/HDAC-IN-4" is not publicly available, this guide provides an in-depth technical overview of the core principles, methodologies, and therapeutic potential of the broader class of dual CDK/HDAC inhibitors, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Synergistic Approach

Dual CDK/HDAC inhibitors leverage a synergistic mechanism to induce cancer cell death and inhibit tumor growth.

-

CDK Inhibition: CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell through the various phases of the cell cycle. In many cancers, the CDK/cyclin/retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK inhibitors block this phosphorylation, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.[1][2]

-

HDAC Inhibition: HDACs remove acetyl groups from histones and other non-histone proteins.[1] Deacetylation of histones leads to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes.[1][3] HDAC inhibitors (HDACis) prevent this deacetylation, leading to a more open chromatin state and the re-expression of these silenced genes.[1] A crucial target of HDACis is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), a potent inhibitor of CDK activity.[1][4] Upregulation of p21 by HDACis enhances cell cycle arrest.[1][4]

-

Synergistic Effect: The combination of CDK and HDAC inhibition results in a potent anti-cancer effect. HDAC inhibition upregulates the expression of p21, which in turn strengthens the cell cycle arrest induced by CDK inhibition.[4] This dual action can lead to apoptosis (programmed cell death) and a more profound and sustained anti-proliferative effect than either agent alone.[5] This approach has shown promise in overcoming resistance to single-agent CDK4/6 inhibitors, where downregulation of p21 is a known resistance mechanism.[4]

Quantitative Data on Dual CDK/HDAC Inhibitors

The potency of dual inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against various CDK and HDAC isoforms. The following table summarizes quantitative data for representative dual CDK/HDAC inhibitors reported in the literature.

| Compound | Target | IC50 (nM) | Cell Line Antiproliferative IC50 (µM) | Reference |

| Compound 7c | HDAC2 | 0.25 | A375, HCT116, H460, Hela | [6] |

| CDK2 | 0.30 | [6] | ||

| Compound 14a | HDAC2 | 0.24 | A375, HCT116, H460, Hela | [6] |

| CDK2 | 0.56 | [6] | ||

| Compound N14 | CDK4 | Potent (nM level) | HuH-7 | [4] |

| CDK6 | Potent (nM level) | [4] | ||

| HDAC1 | Potent (nM level) | [4] | ||

| HDAC6 | Potent (nM level) | [4] | ||

| Quisinostat | Pan-HDAC | Varies by isoform | Melanoma cell lines | [5] |

| Flavopiridol | Pan-CDK | Varies by isoform | Melanoma cell lines | [5] |

Experimental Protocols

The characterization of dual CDK/HDAC inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

1. Enzyme Inhibition Assays

-

Objective: To determine the IC50 values of the inhibitor against specific CDK and HDAC isoforms.

-

General Protocol (CDK):

-

Recombinant CDK/cyclin complexes are incubated with the inhibitor at various concentrations in a kinase buffer.

-

A specific substrate (e.g., a peptide derived from Rb) and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined time at a specific temperature and then stopped.

-

The amount of phosphorylated substrate is quantified, typically through methods like scintillation counting, fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

-

General Protocol (HDAC):

-

Recombinant HDAC enzyme is incubated with the inhibitor at various concentrations in an assay buffer.

-

A fluorogenic acetylated peptide substrate is added.

-

The HDAC enzyme deacetylates the substrate.

-

A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

-

The fluorescence is measured using a fluorometer.

-

IC50 values are determined by plotting the fluorescence signal against the inhibitor concentration.

-

2. Cell-Based Assays

-

Cell Viability/Proliferation Assay (e.g., MTS Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the dual inhibitor at a range of concentrations for a specified period (e.g., 72 hours).

-

An MTS reagent is added to each well and incubated for 1-4 hours.

-

The absorbance is measured at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

The IC50 value for cell growth inhibition is calculated.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Cells are treated with the inhibitor for a defined time (e.g., 24 or 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to determine the effect of the inhibitor on cell cycle progression.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Cells are treated with the inhibitor for a period known to induce apoptosis (e.g., 48 hours).

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

3. Western Blot Analysis

-

Objective: To investigate the effect of the inhibitor on the expression and post-translational modification of key proteins in the CDK and HDAC pathways.

-

Protocol:

-

Cells are treated with the inhibitor for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Cyclin D1, phospho-Rb).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of the dual inhibitor in a living organism.

-

General Protocol:

-

Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the dual inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.

-

Tumor size is measured regularly with calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Signaling Pathways and Visualizations

Dual CDK/HDAC inhibitors modulate key signaling pathways that control cell proliferation and gene expression.

Caption: Combined CDK and HDAC Inhibition Pathway.

Caption: Experimental Workflow for Dual Inhibitor Characterization.

Dual inhibition of CDKs and HDACs represents a powerful strategy in the discovery of novel cancer therapeutics. By simultaneously targeting two fundamental and interconnected pathways in cancer biology, these inhibitors can achieve a synergistic anti-tumor effect, potentially overcoming the limitations of single-agent therapies. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this promising class of compounds. As research continues, dual CDK/HDAC inhibitors hold the potential to offer new therapeutic options for a variety of malignancies, including those that have developed resistance to current treatments.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Inhibition of Cyclin-Dependent Kinases and Histone Deacetylases: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising therapeutic strategy in oncology. This approach leverages the synergistic effects of targeting two distinct but interconnected classes of enzymes that are critical for cancer cell proliferation, survival, and gene expression. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key signaling pathways involved in the dual inhibition of CDKs and HDACs.

Core Concepts of Dual CDK-HDAC Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell division. HDACs, on the other hand, are epigenetic modifiers that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.

The rationale for dual inhibition stems from the complementary and often synergistic anti-cancer effects observed when both enzyme families are targeted simultaneously. HDAC inhibitors can induce the expression of CDK inhibitors, such as p21, thereby arresting the cell cycle.[1][2] Concurrently, CDK inhibitors can halt cell cycle progression, making cancer cells more susceptible to the apoptotic effects of HDAC inhibitors.[3][4] This combined approach can lead to enhanced tumor cell death, overcome drug resistance, and potentially allow for lower, less toxic doses of each agent.[3][5][6]

Quantitative Data on Dual CDK-HDAC Inhibitors

The efficacy of dual CDK-HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific CDK and HDAC isoforms, as well as their anti-proliferative effects on various cancer cell lines. The following tables summarize key quantitative data for representative dual inhibitors and combination therapies.

| Compound/Combination | Target(s) | IC50 (nM) | Cell Line(s) | Anti-proliferative IC50 (µM) | Reference(s) |

| Quisinostat (HDACi) + Flavopiridol (pan-CDKi) | Pan-HDAC, pan-CDK | Varies by cell line | Melanoma cell lines | Synergistic reduction in viability | [3][5] |

| Compound 7c | HDAC2, CDK2 | HDAC2: 0.25, CDK2: 0.30 | A375, HCT116, H460, Hela | Not specified in abstract | [7] |

| Compound 14a | HDAC2, CDK2 | HDAC2: 0.24, CDK2: 0.56 | A375, HCT116, H460, Hela | Not specified in abstract | [7] |

| Compound 11k | CDK4, HDAC1, HDAC2, HDAC6 | CDK4: 23.59, HDAC1: 61.11, HDAC2: 80.62, HDAC6: 45.33 | H460, MDA-MB-468, HCT116, HepG2 | 1.20 - 2.66 | [8] |

Key Signaling Pathways

The synergistic anti-tumor activity of dual CDK and HDAC inhibition is mediated through the modulation of several critical signaling pathways, primarily those controlling cell cycle progression and apoptosis.

Cell Cycle Regulation

Dual inhibition potently induces cell cycle arrest, typically at the G1/S or G2/M transitions.[3][9] A key mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2] HDAC inhibitors promote the acetylation of the p21 promoter, leading to its transcriptional activation.[10] The resulting increase in p21 protein levels inhibits CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1/S transition. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), which then sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Induction of Apoptosis

A key outcome of dual CDK-HDAC inhibition is the synergistic induction of apoptosis.[3][4][6] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. HDAC inhibitors have been shown to upregulate the expression of pro-apoptotic proteins such as Bim and downregulate anti-apoptotic proteins like Mcl-1 and Bcl-2.[2][5] CDK inhibitors, particularly those targeting CDK9, can also suppress the transcription of Mcl-1. The combined effect leads to a lowered apoptotic threshold, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dual CDK-HDAC inhibitors.

General Experimental Workflow

A typical workflow for evaluating a novel dual CDK-HDAC inhibitor involves a series of in vitro assays to determine its enzymatic and cellular activity, followed by in vivo studies to assess its therapeutic potential.

Kinase Activity Assay (CDK Inhibition)

Principle: To measure the inhibitory effect of a compound on the activity of a specific CDK enzyme. This is often done using a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

Materials:

-

Recombinant CDK/cyclin enzyme complex (e.g., CDK2/Cyclin A2)

-

Kinase substrate (e.g., a peptide substrate)

-

ATP

-

Kinase assay buffer

-

Test compound (dual inhibitor)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the CDK/cyclin enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

HDAC Activity Assay

Principle: To measure the inhibitory effect of a compound on HDAC enzyme activity. Fluorometric assays are commonly used, where a fluorogenic substrate is deacetylated by HDACs, and a subsequent developer solution cleaves the deacetylated substrate to release a fluorescent molecule.

Materials:

-

HeLa nuclear extract or purified HDAC enzyme

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Test compound (dual inhibitor)

-

Developer solution

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well black plate, add the test compound dilutions.

-

Add the HDAC enzyme source (HeLa nuclear extract or purified enzyme) to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for fluorescence development.

-

Measure fluorescence using a fluorometric plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and untreated cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with the test compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest cells after treatment.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This is crucial for confirming the on-target effects of the dual inhibitor (e.g., changes in histone acetylation, phosphorylation of Rb) and its impact on key signaling proteins (e.g., p21, cleaved caspases).

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

Protein transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and untreated cells.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.

Conclusion

The dual inhibition of CDKs and HDACs represents a powerful and synergistic strategy for cancer therapy. By simultaneously targeting the machinery of cell cycle progression and the epigenetic regulation of gene expression, this approach can induce potent anti-proliferative and pro-apoptotic effects in a wide range of malignancies. The methodologies and signaling pathways detailed in this guide provide a comprehensive framework for the preclinical evaluation and development of novel dual CDK-HDAC inhibitors, with the ultimate goal of translating these promising therapeutic agents into the clinic.

References

- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Multiple roles of class I HDACs in proliferation, differentiation, and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 10. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Offensive: A Technical Guide to the Biological Activity of Novel CDK/HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The convergence of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibition into single molecular entities represents a promising frontier in oncology. This dual-inhibitor strategy aims to exploit the synergistic effects of targeting two fundamental pillars of cancer cell proliferation and survival: cell cycle regulation and epigenetic control. This technical guide provides an in-depth analysis of the biological activity of these novel agents, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction: The Rationale for Dual Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential drivers of the cell cycle.[1] Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell division.[2] Histone deacetylases (HDACs) are epigenetic modulators that remove acetyl groups from histones and other non-histone proteins.[3] This action typically leads to a more compact chromatin structure, repressing the transcription of key tumor suppressor genes, such as the CDK inhibitor p21.[4][5]

By combining the functionalities of CDK and HDAC inhibitors, these novel dual-targeted compounds can launch a multi-pronged attack on cancer cells. This approach is designed to enhance antitumor potency, potentially overcome drug resistance that can develop with single-target agents, and leverage a synergistic induction of cell cycle arrest and apoptosis.[6][7]

Mechanism of Action: A Two-Pronged Assault

The dual inhibition of CDKs and HDACs triggers a cascade of events that collectively cripple the cancer cell's machinery for proliferation and survival.

-